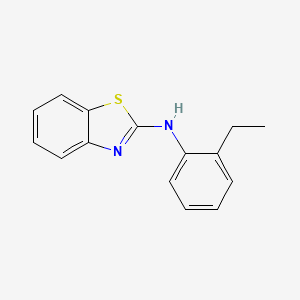

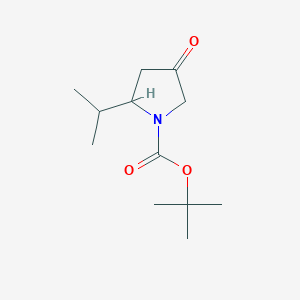

![molecular formula C21H23N3O3S2 B2993808 N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 941877-63-0](/img/structure/B2993808.png)

N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring . Benzothiazoles have been studied for their potential biological activities, including cytotoxic and antimicrobial effects .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole moiety would contribute to the aromaticity of the molecule, while the sulfamoyl and amide groups would introduce polar characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The amide and sulfamoyl groups could potentially undergo hydrolysis, and the benzothiazole moiety could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to have moderate to high polarity due to the presence of sulfamoyl and amide groups .科学的研究の応用

Carbonic Anhydrase Inhibition : This compound has been investigated for its inhibitory effects on human carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Research has shown that certain derivatives of N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide can inhibit various isoforms of carbonic anhydrase, including hCA I, II, IV, and VII, in the low micromolar and nanomolar range. This inhibition suggests potential applications in the treatment of diseases where CA activity plays a role (Ulus et al., 2016).

Antimicrobial Activity : Several studies have investigated the antimicrobial properties of benzamide derivatives. These compounds have shown efficacy against a range of microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests potential applications in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity : Benzamide derivatives have been evaluated for their anticancer properties. Studies have shown that some of these compounds exhibit promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This suggests their potential use in cancer treatment (Tiwari et al., 2017).

Supramolecular Gelators : Research into N-(thiazol-2-yl) benzamide derivatives has revealed their potential as supramolecular gelators. These compounds have demonstrated the ability to form gels with certain solvents, which can be of interest in various applications, including drug delivery systems (Yadav & Ballabh, 2020).

Green Chemistry Applications : The synthesis of benzamide derivatives, including those similar to N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, has been explored in the context of green chemistry. Studies have focused on developing environmentally friendly synthesis methods, contributing to sustainable chemistry practices (Horishny & Matiychuk, 2020).

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h7-14,17H,2-6H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDFUCKQRFGFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)

![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)